molecular formula C25H22N4O2S B5729586 3-(4-methylbenzenesulfonyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

3-(4-methylbenzenesulfonyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B5729586
M. Wt: 442.5 g/mol
InChI Key: BKSXPEIBCLBKPG-UHFFFAOYSA-N
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Description

The compound 3-(4-methylbenzenesulfonyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine features a pyrrolo[2,3-b]quinoxaline core, a bicyclic heteroaromatic system known for diverse bioactivity . Key substituents include:

  • Position 3: A 4-methylbenzenesulfonyl (tosyl) group, which may influence electronic properties and metabolic stability.
  • Position 2: A primary amine, critical for hydrogen bonding and solubility.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2S/c1-17-11-13-19(14-12-17)32(30,31)23-22-25(28-21-10-6-5-9-20(21)27-22)29(24(23)26)16-15-18-7-3-2-4-8-18/h2-14H,15-16,26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSXPEIBCLBKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCC5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylbenzenesulfonyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The industrial methods aim to maximize yield while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-(4-methylbenzenesulfonyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-(4-methylbenzenesulfonyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Differences

Compound Name (CAS or Identifier) Substituent at Position 1 Substituent at Position 3 Molecular Weight (g/mol) Key Properties Source
Target Compound (CHEMENU) 2-Phenylethyl 4-Methylbenzenesulfonyl ~444.5 High lipophilicity; unfluorinated
1-[2-(4-Fluorophenyl)ethyl]-... (374091-34-6) 2-(4-Fluorophenyl)ethyl Phenylsulfonyl 446.5 Increased polarity due to fluorine
1-(4-Fluorophenyl)-... (CAY10602, 374922-43-7) 4-Fluorophenyl Phenylsulfonyl 418.44 Compact structure; SIRT1 activator
3-(4-Methoxyphenylsulfonyl)-... (844850-43-7) 3-Phenylpropyl 4-Methoxyphenylsulfonyl 472.56 Enhanced solubility (methoxy group)
1-(3-Methoxypropyl)-... (Unspecified CAS) 3-Methoxypropyl 1-Methylbenzimidazol-2-yl ~420 (estimated) Planar benzimidazole moiety; kinase targets

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